molecular formula C7H14O3 B12541075 2,5,5-Trimethyl-1,3-dioxan-2-ol CAS No. 820260-83-1

2,5,5-Trimethyl-1,3-dioxan-2-ol

Cat. No.: B12541075
CAS No.: 820260-83-1
M. Wt: 146.18 g/mol
InChI Key: IWFKKALNQWWUKT-UHFFFAOYSA-N
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Description

2,5,5-Trimethyl-1,3-dioxan-2-ol is an organic compound with the molecular formula C8H16O3. It is a member of the dioxane family, characterized by a six-membered ring containing two oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5,5-Trimethyl-1,3-dioxan-2-ol can be synthesized through several methods. One common approach involves the reaction of acetone with formaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate hemiacetal, which then cyclizes to form the dioxane ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and catalyst concentration, to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions

2,5,5-Trimethyl-1,3-dioxan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where one of the oxygen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under mild to moderate conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted dioxanes depending on the nucleophile used.

Scientific Research Applications

2,5,5-Trimethyl-1,3-dioxan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5,5-Trimethyl-1,3-dioxan-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of specific products. The compound’s stability and reactivity are key factors in its effectiveness in these processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,5-Trimethyl-1,3-dioxane-5-yl methanol
  • 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic acid
  • 2,2,5-Trimethyl-1,3-dioxane-5-carboxylic anhydride

Uniqueness

2,5,5-Trimethyl-1,3-dioxan-2-ol stands out due to its specific structural configuration, which imparts unique chemical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a broader range of applications. Its ability to undergo various chemical reactions under mild conditions further enhances its versatility.

Properties

CAS No.

820260-83-1

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

2,5,5-trimethyl-1,3-dioxan-2-ol

InChI

InChI=1S/C7H14O3/c1-6(2)4-9-7(3,8)10-5-6/h8H,4-5H2,1-3H3

InChI Key

IWFKKALNQWWUKT-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)(C)O)C

Origin of Product

United States

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